molecular formula C8H9NO4S2 B12806018 S-(4-(Hydroxy(oxido)amino)benzyl) methanesulfonothioate CAS No. 53291-36-4

S-(4-(Hydroxy(oxido)amino)benzyl) methanesulfonothioate

Cat. No.: B12806018
CAS No.: 53291-36-4
M. Wt: 247.3 g/mol
InChI Key: PEKXTZZFJZJGMP-UHFFFAOYSA-N
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Description

S-(4-(Hydroxy(oxido)amino)benzyl) methanesulfonothioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy(oxido)amino group attached to a benzyl moiety, which is further linked to a methanesulfonothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-(Hydroxy(oxido)amino)benzyl) methanesulfonothioate typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzyl alcohol with methanesulfonyl chloride in the presence of a base to form the intermediate compound. This intermediate is then oxidized using an appropriate oxidizing agent to introduce the hydroxy(oxido)amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

S-(4-(Hydroxy(oxido)amino)benzyl) methanesulfonothioate undergoes various chemical reactions, including:

    Oxidation: The hydroxy(oxido)amino group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl moiety allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer oxygen atoms.

Scientific Research Applications

S-(4-(Hydroxy(oxido)amino)benzyl) methanesulfonothioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(4-(Hydroxy(oxido)amino)benzyl) methanesulfonothioate involves its interaction with specific molecular targets. The hydroxy(oxido)amino group is believed to play a crucial role in its reactivity, allowing the compound to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • S-(4-(Hydroxyamino)benzyl) methanesulfonothioate
  • S-(4-(Oxidoamino)benzyl) methanesulfonothioate
  • S-(4-(Amino)benzyl) methanesulfonothioate

Uniqueness

S-(4-(Hydroxy(oxido)amino)benzyl) methanesulfonothioate is unique due to the presence of both hydroxy and oxido groups in its structure

Properties

CAS No.

53291-36-4

Molecular Formula

C8H9NO4S2

Molecular Weight

247.3 g/mol

IUPAC Name

1-(methylsulfonylsulfanylmethyl)-4-nitrobenzene

InChI

InChI=1S/C8H9NO4S2/c1-15(12,13)14-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3

InChI Key

PEKXTZZFJZJGMP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)SCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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